CYP2E1, CYP2B6, and CYP2A6 Inhibition Profile: >20 μM IC50 Across Three Major Cytochrome P450 Isoforms
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one demonstrates consistently weak inhibition of three major cytochrome P450 isoforms (CYP2E1, CYP2B6, and CYP2A6) in human liver microsomes, with IC50 values exceeding 20 μM across all three targets [1]. This contrasts with structurally related benzoxazinone derivatives optimized for enzyme inhibition, such as ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), which exhibits an IC50 of 0.0006 mM (0.6 μM) against human topoisomerase I [2], representing an approximately 33-fold difference in potency. The consistently low CYP inhibition profile suggests minimal liability for drug-drug interaction studies when used as a negative control scaffold or inert carrier in metabolic profiling experiments.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | >20 μM (CYP2E1); >20 μM (CYP2B6); >20 μM (CYP2A6) |
| Comparator Or Baseline | BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate): IC50 = 0.6 μM (hTopo I) |
| Quantified Difference | >33-fold lower potency for CYP enzymes |
| Conditions | Human liver microsomes; substrate-specific hydroxylation assays (chlorzoxazone 6-hydroxylation for CYP2E1, bupropion hydroxylation for CYP2B6, coumarin 7-hydroxylation for CYP2A6); 20 min incubation; LC-MS analysis |
Why This Matters
This compound serves as an experimentally validated negative control or low-liability scaffold for CYP-mediated metabolism studies, enabling researchers to distinguish specific metabolic effects from background enzyme inhibition.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882). Affinity Data: IC50 >2.00E+4 nM for CYP2E1, CYP2B6, CYP2A6 in human liver microsomes. View Source
- [2] Foto, E., Özen, Ç., Zilifdar, F., Tekiner-Gülbaş, B., Yıldız, İ., Akı-Yalçın, E., Diril, N., & Yalçın, İ. (2020). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences, 28, 65-73. View Source
